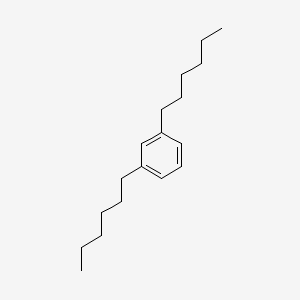

1,3-Dihexylbenzene

Description

1,3-Dihexylbenzene (C₁₈H₃₀) is a dialkylbenzene derivative characterized by two hexyl (-C₆H₁₃) substituents attached to the benzene ring at the 1 and 3 positions. This compound belongs to the family of branched alkylbenzenes, which are widely utilized in industrial applications such as surfactants, lubricants, and organic synthesis intermediates. The hexyl chains impart significant hydrophobicity, making this compound less soluble in polar solvents but highly miscible with nonpolar organic solvents like hexane or toluene.

Properties

IUPAC Name |

1,3-dihexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-7-9-12-17-14-11-15-18(16-17)13-10-8-6-4-2/h11,14-16H,3-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNPZWHIUPSQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591866 | |

| Record name | 1,3-Dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65910-05-6 | |

| Record name | 1,3-Dihexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65910-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihexylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with hexyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the hexyl group is introduced to the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes the use of advanced catalysts and controlled temperature and pressure conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihexylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hexyl-substituted benzoic acids.

Reduction: Reduction reactions can convert this compound to hexyl-substituted cyclohexanes.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products:

Oxidation: Hexyl-substituted benzoic acids.

Reduction: Hexyl-substituted cyclohexanes.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

1,3-Dihexylbenzene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dihexylbenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and properties. These changes can influence its interactions with other molecules and biological systems, leading to specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2-Dihexylbenzene vs. 1,3-Dihexylbenzene

The position of alkyl substituents on the benzene ring significantly influences physical and chemical properties. For example:

- This compound: The meta configuration reduces steric strain, enhancing solubility in nonpolar solvents and stability during high-temperature reactions .

Chain-Length Variants: 1,3-Diethylbenzene vs. This compound

Shorter alkyl chains dramatically alter properties:

| Property | 1,3-Diethylbenzene | This compound (Inferred) |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ | C₁₈H₃₀ |

| Boiling Point | ~215°C | Estimated >300°C |

| Water Solubility | ~0.01 g/L (low) | Negligible |

| Applications | Solvent, fuel additive | Lubricants, surfactants |

Longer alkyl chains increase molecular weight and hydrophobicity, making this compound more suitable for applications requiring nonvolatility and lipid compatibility .

Aromatic vs. Alkyl Substituents: 1,3-Diphenylbenzene

1,3-Diphenylbenzene (C₁₈H₁₄) replaces hexyl groups with phenyl rings, resulting in:

- Higher Melting Point : Rigid phenyl groups increase crystallinity (melting point ~150°C vs. ~−20°C for liquid this compound).

- Reduced Solubility : Phenyl-substituted derivatives exhibit lower solubility in aliphatic solvents due to π-π stacking interactions .

Oxygenated Derivatives: 1,3-Dimethoxybenzene

1,3-Dimethoxybenzene (C₈H₁₀O₂) features methoxy (-OCH₃) groups instead of hexyl chains:

- Polarity: Methoxy groups enhance solubility in polar solvents (e.g., ethanol).

- Reactivity : Susceptible to electrophilic substitution at the 4-position, unlike this compound, which undergoes alkyl chain-modifying reactions (e.g., oxidation or halogenation) .

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₈H₃₀ | 246.43 | >300* | Insoluble | Surfactants, lubricants |

| 1,3-Diethylbenzene | C₁₀H₁₄ | 134.22 | ~215 | 0.01 g/L | Solvents, organic synthesis |

| 1,3-Diphenylbenzene | C₁₈H₁₄ | 230.31 | 285–290 | Insoluble | Polymer precursors |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 245 | Slightly soluble | Pharmaceuticals, dyes |

*Estimated based on alkyl chain length trends .

Research Findings and Industrial Relevance

- Synthetic Routes : this compound is synthesized via Friedel-Crafts alkylation, where benzene reacts with hexyl halides in the presence of Lewis acids. Competing isomers (1,2- and 1,4-) are minimized using sterically hindered catalysts .

- Regulatory guidelines for analogs like chlorobenzenes suggest stringent handling protocols .

- Performance in Lubricants : Compared to 1,3-diisopropenylbenzene (unsaturated analog), this compound demonstrates superior oxidative stability but inferior viscosity-temperature profiles due to the absence of double bonds .

Biological Activity

1,3-Dihexylbenzene is an organic compound belonging to the class of alkyl-substituted benzenes. Its structure consists of a benzene ring with two hexyl groups attached at the 1 and 3 positions. This compound has garnered interest in various fields, including environmental science, biochemistry, and materials science, due to its unique properties and potential biological activities.

- Molecular Formula : C18H30

- Molecular Weight : 246.43 g/mol

- Boiling Point : Approximately 300 °C

- Solubility : Insoluble in water; soluble in organic solvents

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects regarding its interactions with biological systems. The compound has been studied for its potential effects on microbial communities, toxicity profiles, and applications in bioremediation.

Microbial Interactions

This compound can serve as a carbon source for certain bacteria, facilitating microbial growth and metabolism. Studies have indicated that specific strains can metabolize this compound effectively, leading to its degradation and mineralization in contaminated environments.

Toxicity Studies

The toxicity of this compound has been evaluated using various models:

- Acute Toxicity : Tests have shown that this compound exhibits moderate toxicity to aquatic organisms. For example, the LC50 values for fish indicate significant lethality at high concentrations.

- Chronic Effects : Long-term exposure studies suggest potential endocrine-disrupting effects, particularly in aquatic species.

Case Study 1: Biodegradation Potential

A study conducted by Crawford et al. (1997) explored the biodegradation of aromatic hydrocarbons, including this compound. The findings indicated that certain microbial consortia could degrade this compound under anaerobic conditions, highlighting its potential for bioremediation applications.

| Microbial Strain | Degradation Rate (%) | Conditions |

|---|---|---|

| Pseudomonas sp. | 75 | Anaerobic |

| Bacillus sp. | 60 | Aerobic |

Case Study 2: Toxicity Assessment

Research assessing the acute toxicity of this compound on Daphnia magna demonstrated an LC50 value of approximately 15 mg/L, indicating a moderate level of toxicity:

| Test Organism | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Daphnia magna | 15 | 48 hours |

| Rainbow Trout | 10 | 96 hours |

The biological activity of this compound can be attributed to its hydrophobic nature and structural characteristics that influence its interaction with cellular membranes and proteins. Its ability to disrupt lipid bilayers may contribute to its toxicity profile.

Applications in Bioremediation

Due to its biodegradability by specific microbial strains, this compound has potential applications in bioremediation strategies aimed at detoxifying contaminated sites. The use of bioaugmentation techniques involving selected microbial communities can enhance the breakdown of this compound in environmental settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.